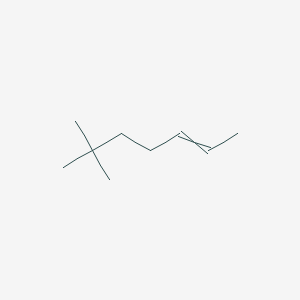

6,6-Dimethylhept-2-ene

Description

Structure

2D Structure

Properties

CAS No. |

87970-30-7 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

6,6-dimethylhept-2-ene |

InChI |

InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h5-6H,7-8H2,1-4H3 |

InChI Key |

ILKWPIGRORBSEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,6 Dimethylhept 2 Ene and Its Direct Precursors

Stereoselective Synthesis of 6,6-Dimethylhept-2-ene Isomers

Achieving stereocontrol is paramount when a target molecule contains a double bond, as the (E) and (Z) isomers can exhibit different properties and reactivity. For this compound, the spatial arrangement of the ethyl group and the neopentyl group across the double bond defines its geometry.

Enantioselective Approaches

While this compound itself is not chiral, enantioselective methods become relevant when synthesizing chiral precursors or analogs. Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement of atoms. Should a chiral center be introduced into the this compound framework, for instance by replacing a hydrogen with another substituent, methods such as catalytic asymmetric hydrogenation or Sharpless asymmetric epoxidation of a suitable precursor could be employed. These reactions utilize chiral catalysts to influence the stereochemical outcome, yielding one enantiomer in excess over the other.

Diastereoselective Synthesis of (E)- and (Z)-Isomers

The synthesis of specific (E) and (Z) isomers of this compound can be achieved through several established methods that offer high levels of diastereoselectivity.

One of the most powerful and versatile methods for alkene synthesis is the Wittig reaction . libretexts.orgnih.gov This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide. youtube.com

Synthesis of (Z)-6,6-Dimethylhept-2-ene : Non-stabilized or semi-stabilized ylides, typically derived from primary alkyl halides, generally favor the formation of the (Z)-isomer. For the synthesis of (Z)-6,6-dimethylhept-2-ene, propanal would be reacted with the ylide generated from (3,3-dimethylbutyl)triphenylphosphonium bromide. The reaction proceeds through a short-lived, four-membered oxaphosphetane intermediate, which preferentially decomposes to the cis-alkene. libretexts.org

Synthesis of (E)-6,6-Dimethylhept-2-ene : Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, tend to produce the (E)-isomer as the major product. youtube.com Modifications of the Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, are also highly effective for producing (E)-alkenes.

Another major strategy for the diastereoselective synthesis of alkenes is the stereoselective reduction of alkynes . The corresponding alkyne, 6,6-dimethylhept-2-yne, can be selectively reduced to either the (E) or (Z) alkene.

Lindlar's Catalyst : Hydrogenation of 6,6-dimethylhept-2-yne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will yield (Z)-6,6-dimethylhept-2-ene. The catalyst is deactivated to prevent over-reduction to the alkane.

Dissolving Metal Reduction : The reduction of 6,6-dimethylhept-2-yne with sodium or lithium metal in liquid ammonia (B1221849) (a Birch reduction) will produce (E)-6,6-dimethylhept-2-ene via a radical anion intermediate.

| Method | Reactants | Major Product | Key Features |

| Wittig Reaction | Propanal + (3,3-Dimethylbutyl)triphenylphosphonium bromide + Strong Base | (Z)-6,6-Dimethylhept-2-ene | Uses a non-stabilized ylide, favors kinetic control. |

| Horner-Wadsworth-Emmons | Propanal + Diethyl (3,3-dimethylbutyl)phosphonate + Base | (E)-6,6-Dimethylhept-2-ene | Uses a stabilized phosphonate carbanion, favors thermodynamic control. |

| Alkyne Reduction | 6,6-Dimethylhept-2-yne + H₂/Lindlar's Catalyst | (Z)-6,6-Dimethylhept-2-ene | Syn-addition of hydrogen to the alkyne. |

| Alkyne Reduction | 6,6-Dimethylhept-2-yne + Na/NH₃(l) | (E)-6,6-Dimethylhept-2-ene | Anti-addition via a radical anion intermediate. |

Precursor Design and Elaboration Strategies

The construction of the C9 carbon backbone of this compound can be approached from various starting materials, utilizing different bond-forming strategies.

Strategies from Simpler Hydrocarbons

In industrial settings, C9 hydrocarbons are often derived from the catalytic reforming or cracking of petroleum feedstocks. Processes such as olefin oligomerization can be used to build up larger molecules from smaller, more abundant alkenes like propene and butene. While not a method of choice for fine chemical synthesis due to the formation of complex product mixtures, these industrial processes provide the raw hydrocarbon streams from which specific isomers can be isolated.

Synthesis via Organometallic Reagents (e.g., Grignard Reactions, Butyllithium (B86547) Mediated Processes)

Organometallic reagents are fundamental tools for the precise construction of carbon-carbon bonds. sigmaaldrich.com The Grignard reaction, in particular, offers a reliable route to alcohol precursors, which can then be dehydrated to form the target alkene. google.com

A plausible synthesis of this compound begins with the reaction of a Grignard reagent with an aldehyde. For instance, the reaction of neopentylmagnesium bromide (prepared from 1-bromo-2,2-dimethylpropane (B145997) and magnesium) with butanal would yield the secondary alcohol 6,6-dimethylheptan-3-ol. mnstate.edu Subsequent acid-catalyzed dehydration of this alcohol would generate a mixture of alkenes, with this compound being a likely product, alongside positional isomers. Controlling the regioselectivity of the elimination would be crucial.

A patent for the synthesis of a terbinafine (B446) precursor describes reacting t-butylacetylene with an organometallic proton-extracting agent, such as butyllithium or a Grignard reagent like ethylmagnesium bromide, to form a t-butylacetylide. google.com This acetylide is then reacted with acrolein to produce 6,6-dimethylhept-1-en-4-yn-3-ol, a direct precursor that can be further elaborated. google.com

| Reaction | Organometallic Reagent | Electrophile | Intermediate Product |

| Grignard Addition | Neopentylmagnesium Bromide | Butanal | 6,6-Dimethylheptan-3-ol |

| Acetylide Addition | t-Butylacetylide Lithium | Acrolein | 6,6-Dimethylhept-1-en-4-yn-3-ol google.com |

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. wikipedia.org Cross-metathesis (CM) is particularly useful for synthesizing disubstituted alkenes. organic-chemistry.org

This compound can be conceptually synthesized via the cross-metathesis of two simpler terminal alkenes: 4,4-dimethyl-1-pentene (B165720) (also known as neohexene) and propene. In this reaction, a ruthenium catalyst would facilitate the exchange of the alkylidene fragments (=CH₂ from neohexene and =CHCH₃ from propene are eliminated as ethylene). The reaction is driven to completion by the entropically favored evolution of ethylene (B1197577) gas. wikipedia.org This method typically favors the formation of the more thermodynamically stable (E)-isomer. illinois.edu The use of specialized Z-selective catalysts could potentially provide access to the (Z)-isomer.

| Reactant A | Reactant B | Catalyst | Primary Product | Byproduct |

| 4,4-Dimethyl-1-pentene | Propene | Grubbs' 2nd Gen. Catalyst | (E)-6,6-Dimethylhept-2-ene | Ethylene |

Catalytic Methods in this compound Synthesis

The creation of the double bond in this compound with specific stereochemistry is the cornerstone of its synthesis. Modern catalytic methods offer powerful tools to achieve this with high efficiency and selectivity.

Development of Z-selective Catalysts

The formation of the (Z)-isomer of this compound, also known as the cis-isomer, is often desired in synthetic campaigns. This requires the use of catalysts that can overcome the thermodynamic preference for the more stable (E)- or trans-isomer. Methodologies such as the Wittig reaction and its modifications, like the Still-Gennari olefination, are pivotal in achieving high Z-selectivity.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. For the synthesis of (Z)-6,6-dimethylhept-2-ene, the logical precursors would be 4,4-dimethylpentanal (B3058898) and the ylide derived from ethyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Non-stabilized ylides, under salt-free conditions, generally favor the formation of Z-alkenes. wikipedia.orgorganic-chemistry.org

The Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons reaction, provides a reliable method for the Z-selective synthesis of alkenes. nih.gov This reaction employs phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether. nih.govtcichemicals.com The use of these reagents under kinetic control directs the reaction towards the formation of the Z-isomer. nih.govenamine.net While a specific protocol for this compound is not readily found in the literature, the general applicability of the Still-Gennari olefination to various aldehydes suggests its potential for the Z-selective synthesis of this target molecule from 4,4-dimethylpentanal.

A practical example of a Still-Gennari olefination is the reaction of p-tolualdehyde with bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, which yields the corresponding Z-alkene with high selectivity. tcichemicals.com This highlights the potential of this methodology for aldehydes like 4,4-dimethylpentanal.

Table 1: Key Reagents in Z-selective Olefinations

| Reagent/Catalyst System | Reaction Type | Typical Application |

| Ethyltriphenylphosphonium Bromide (ylide precursor) | Wittig Reaction | Formation of Z-alkenes from aldehydes/ketones |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate / KHMDS / 18-crown-6 | Still-Gennari Olefination | High Z-selectivity in alkene synthesis from aldehydes |

Transition Metal Catalysis for Alkene Formation

Transition metal catalysis, particularly olefin metathesis, has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. Z-selective cross-metathesis offers a direct route to (Z)-6,6-dimethylhept-2-ene from smaller, readily available alkenes.

Molybdenum and Tungsten Catalysts:

Molybdenum and tungsten-based catalysts have shown remarkable efficacy in Z-selective olefin metathesis. nih.govnih.gov Specifically, molybdenum monoaryloxide pyrrolide (MAP) catalysts are effective for the Z-selective coupling of terminal olefins. nih.gov The steric bulk of the ligands on these catalysts can direct the reaction pathway to favor the formation of the less stable Z-isomer. u-tokyo.ac.jp For the synthesis of this compound, a potential cross-metathesis approach would involve the reaction of 3,3-dimethyl-1-butene (B1661986) with 1-butene, although this specific reaction's feasibility and selectivity would depend on the chosen catalyst system. Molybdenum monoaryloxide chloride (MAC) complexes have also been shown to furnish Z-isomers of certain alkenes with high selectivity. nih.govnih.gov

Ruthenium Catalysts:

Significant advancements have also been made in the development of Z-selective ruthenium catalysts. mdpi.com Ruthenium-based catalysts containing a chelating N-heterocyclic carbene (NHC) ligand have demonstrated high Z-selectivity in the cross-metathesis of a variety of olefins, including those with significant steric hindrance. caltech.edunih.gov These catalysts have been shown to be effective for the Z-selective cross-metathesis of allylic-substituted olefins with excellent stereoselectivity (typically >95%). nih.govrsc.org The development of such robust and selective catalysts opens up possibilities for the synthesis of sterically demanding alkenes like this compound. Research has shown that chelated ruthenium catalysts can preferentially react with terminal and internal Z-olefins, producing new Z-olefins with high stereoselectivity. nih.gov

Table 2: Examples of Z-selective Metathesis Catalysts

| Catalyst Type | Metal | Key Features | Potential Application for this compound |

| Monoaryloxide Pyrrolide (MAP) | Molybdenum | High Z-selectivity for terminal olefin cross-metathesis | Cross-metathesis of 3,3-dimethyl-1-butene and 1-butene |

| Monoaryloxide Chloride (MAC) | Molybdenum | Z-selective for specific classes of alkenes | Cross-metathesis of 3,3-dimethyl-1-butene and 1-butene |

| Chelating NHC Complexes | Ruthenium | High Z-selectivity for sterically hindered and functionalized olefins | Cross-metathesis of 3,3-dimethyl-1-butene and 1-butene |

The synthesis of the direct precursor, 4,4-dimethylpentanal, is a crucial step for the Wittig and Still-Gennari approaches. While specific literature on its synthesis is sparse, related procedures for similar aldehydes suggest its accessibility through standard organic transformations.

Chemical Reactivity and Mechanistic Studies of 6,6 Dimethylhept 2 Ene Transformations

Electrophilic Addition Reactions to the Alkene Double Bond

Electrophilic addition reactions are characteristic of alkenes. The π electrons of the double bond act as a nucleophile, attacking an electrophilic species. This process leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. The regioselectivity and stereoselectivity of these reactions are governed by the structure of the alkene and the nature of the attacking electrophile.

Halogenation Studies (e.g., Bromination, Chlorination)

The halogenation of alkenes, such as 6,6-dimethylhept-2-ene, with diatomic halogens like bromine (Br₂) or chlorine (Cl₂) is a classic example of an electrophilic addition reaction. This reaction is predicted to proceed via a halonium ion intermediate, which ultimately leads to the anti-addition of the two halogen atoms across the double bond.

The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond of this compound. The alkene's π electrons attack the electrophilic halogen atom, displacing a halide ion and forming a cyclic halonium ion intermediate. In the subsequent step, the displaced halide ion acts as a nucleophile and attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the halonium bridge. This backside attack is responsible for the observed anti-stereoselectivity.

For this compound, this would result in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dihalo-6,6-dimethylheptane.

Table 1: Predicted Products of Halogenation of this compound

| Reactant | Reagent | Predicted Major Product(s) | Stereochemistry |

| This compound | Br₂ in CCl₄ | (2R,3S)-2,3-Dibromo-6,6-dimethylheptane and (2S,3R)-2,3-Dibromo-6,6-dimethylheptane | anti-addition |

| This compound | Cl₂ in CH₂Cl₂ | (2R,3S)-2,3-Dichloro-6,6-dimethylheptane and (2S,3R)-2,3-Dichloro-6,6-dimethylheptane | anti-addition |

Hydrohalogenation Mechanisms

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is expected to follow Markovnikov's rule. This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms.

The mechanism involves the protonation of the double bond by the hydrogen halide to form the most stable carbocation intermediate. In the case of this compound, protonation can occur at either C2 or C3. Protonation at C3 would lead to a secondary carbocation at C2, while protonation at C2 would result in a secondary carbocation at C3. Due to the presence of the bulky tert-butyl group at C6, there might be slight electronic and steric influences, but fundamentally, both are secondary carbocations. However, the carbocation at C2 is adjacent to a methyl group, which can offer some stabilization through hyperconjugation. The subsequent attack of the halide ion (X⁻) on the carbocation intermediate yields the final product.

Therefore, the major product predicted from the hydrohalogenation of this compound is the 2-halo-6,6-dimethylheptane, with the 3-halo-6,6-dimethylheptane being a minor product.

Table 2: Predicted Products of Hydrohalogenation of this compound

| Reactant | Reagent | Predicted Major Product | Predicted Minor Product | Regioselectivity |

| This compound | HCl | 2-Chloro-6,6-dimethylheptane | 3-Chloro-6,6-dimethylheptane | Markovnikov |

| This compound | HBr | 2-Bromo-6,6-dimethylheptane | 3-Bromo-6,6-dimethylheptane | Markovnikov |

| This compound | HI | 2-Iodo-6,6-dimethylheptane | 3-Iodo-6,6-dimethylheptane | Markovnikov |

Hydroboration and Oxidation Pathways

Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov hydration of an alkene. The first step involves the addition of borane (B79455) (BH₃) or a borane complex (e.g., BH₃·THF) across the double bond of this compound. This addition is regioselective, with the boron atom adding to the less sterically hindered carbon atom (C2) and the hydrogen atom adding to the more substituted carbon atom (C3). The addition is also stereospecific, occurring in a syn fashion, meaning both the boron and hydrogen atoms add to the same face of the double bond.

The intermediate organoborane is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). The oxidation step proceeds with retention of stereochemistry, replacing the carbon-boron bond with a carbon-hydroxyl bond.

Table 3: Predicted Product of Hydroboration-Oxidation of this compound

| Reactant | Reagents | Predicted Major Product | Regioselectivity |

| This compound | 1. BH₃·THF2. H₂O₂, NaOH | 6,6-Dimethylheptan-3-ol | anti-Markovnikov |

Nucleophilic Reactions and Substitution Patterns

The halogenated derivatives of this compound, formed through the reactions described above, can undergo nucleophilic substitution reactions. In these reactions, a nucleophile replaces the halogen atom. The mechanism of these substitutions (Sₙ1 or Sₙ2) and the resulting stereochemistry depend on the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.

Substitution Reactions of Halogenated Derivatives

The primary products of hydrohalogenation, 2-halo-6,6-dimethylheptanes and 3-halo-6,6-dimethylheptanes, are secondary alkyl halides. These substrates can undergo both Sₙ1 and Sₙ2 reactions.

Sₙ2 Reactions: These reactions are favored by strong, small nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center.

Sₙ1 Reactions: These reactions are favored by weak nucleophiles (often the solvent, leading to solvolysis) and polar protic solvents. The reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic mixture of products if the starting material is chiral.

Elimination reactions (E1 and E2) are often in competition with substitution reactions, especially with strong, bulky bases or at higher temperatures.

Regioselectivity and Stereoselectivity in Substitution

For the halogenated derivatives of 6,6-dimethylheptane, the regioselectivity of substitution is straightforward as the leaving group is on a specific carbon. The stereoselectivity, however, is a key consideration.

In an Sₙ2 reaction , if we start with a single enantiomer of, for example, (R)-2-bromo-6,6-dimethylheptane, the product will be the (S)-enantiomer of the substituted product due to the inversion of configuration.

In an Sₙ1 reaction , the secondary carbocation intermediate formed from either 2-halo- or 3-halo-6,6-dimethylheptane would be planar. Attack by a nucleophile would occur from both sides, leading to a mixture of enantiomers (racemization) if the carbon center is chiral. Hydride shifts are also a possibility in Sₙ1 reactions, which could lead to rearranged products, although in this specific case, a hydride shift from C3 to C2 (or vice versa) would still result in a secondary carbocation.

Table 4: Predicted Stereochemical Outcome of Substitution Reactions

| Substrate (Single Enantiomer) | Reaction Type | Nucleophile/Solvent | Predicted Stereochemical Outcome |

| (R)-2-Bromo-6,6-dimethylheptane | Sₙ2 | NaCN in DMSO | Inversion of configuration |

| (R)-2-Bromo-6,6-dimethylheptane | Sₙ1 | H₂O (solvolysis) | Racemization |

| (S)-3-Chloro-6,6-dimethylheptane | Sₙ2 | NaI in Acetone | Inversion of configuration |

| (S)-3-Chloro-6,6-dimethylheptane | Sₙ1 | CH₃OH (solvolysis) | Racemization |

Rearrangement Reactions Involving the Alkene Scaffold

The carbon skeleton of this compound is susceptible to rearrangement under conditions that generate a carbocation intermediate, most notably in the presence of strong acids. masterorganicchemistry.comlibretexts.org Such reactions are driven by the formation of a more stable carbocation.

Mechanistic Pathway of Acid-Catalyzed Rearrangement

The process is initiated by the protonation of the double bond by a strong acid (e.g., H₂SO₄). According to Markovnikov's rule, the proton will add to the less substituted carbon atom (C-2), which would theoretically generate a secondary carbocation at the C-3 position.

However, the formation of a more stable carbocation can drive skeletal rearrangements. masterorganicchemistry.com In the case of the initial secondary carbocation formed from this compound, a subsequent 1,2-hydride shift from the C-4 position to the C-3 position would result in a different secondary carbocation, which is not a more stable configuration. A more significant rearrangement could occur if conditions are harsh enough to promote more complex shifts, though such reactions are less predictable without experimental data.

A key potential rearrangement pathway involves the formation of a carbocation at C-3, followed by a series of shifts that could potentially move the positive charge to a more stable position. For instance, a 1,3-hydride shift could yield a tertiary carbocation at C-6, which would be a highly favorable transformation. This rearranged cation would then be quenched by a nucleophile (like water, if present) or lose a proton to form a new, rearranged alkene. youtube.comyoutube.com

Addition reactions involving electrophiles like hydrogen halides (e.g., HCl, HBr) would proceed through a similar carbocation intermediate, making them prone to the same types of skeletal rearrangements. youtube.com The driving force is always the transition from a less stable carbocation to a more stable one (primary < secondary < tertiary). masterorganicchemistry.com

Table 1: Plausible Acid-Catalyzed Rearrangement Pathways for this compound

| Starting Material | Reagent/Condition | Intermediate | Potential Rearranged Product(s) | Reaction Type |

| This compound | Strong Acid (e.g., H₂SO₄) | Secondary Carbocation at C-3 | 2,3-Dimethylhept-2-ene | Hydride Shift & Elimination |

| This compound | Strong Acid (e.g., H₂SO₄) | Secondary Carbocation at C-3 | 2,2-Dimethyl-3-heptene | Methyl Shift & Elimination |

Oxidation and Reduction Pathways of the Alkene and Related Derivatives

The reactivity of the carbon-carbon double bond in this compound makes it a focal point for oxidation and reduction reactions.

Oxidation of this compound

The alkene functionality can be readily oxidized through several common pathways:

Epoxidation: Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 2,3-epoxy-6,6-dimethylheptane. libretexts.org This reaction proceeds via a concerted mechanism where an oxygen atom is delivered to the same face of the double bond (syn-addition). libretexts.org The rate of epoxidation can be sensitive to steric hindrance; however, the double bond in this compound is reasonably accessible. researchgate.net

Dihydroxylation: The alkene can be converted to a vicinal diol (6,6-dimethylheptane-2,3-diol). This can be achieved in two main ways with differing stereochemical outcomes:

Anti-dihydroxylation: This occurs via the acid-catalyzed ring-opening of a pre-formed epoxide. libretexts.org The nucleophilic attack of water on the protonated epoxide happens from the side opposite the epoxide oxygen, resulting in an anti-configuration of the hydroxyl groups.

Syn-dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃) produces the syn-diol. libretexts.org This reaction proceeds through a cyclic osmate ester intermediate.

Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a workup step will cleave the double bond. A reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) would yield two different aldehydes: acetaldehyde (B116499) and 4,4-dimethylpentanal (B3058898). An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would yield the corresponding carboxylic acids: acetic acid and 4,4-dimethylpentanoic acid.

Reduction of this compound

The primary reduction pathway for an alkene is catalytic hydrogenation. libretexts.org

Catalytic Hydrogenation: In the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), this compound will react with hydrogen gas (H₂) to yield the fully saturated alkane, 2,2-dimethylheptane. libretexts.orglibretexts.org The reaction mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface. The hydrogen atoms are then added across the double bond, typically from the same side (syn-addition), although for an acyclic molecule like this, the stereochemical outcome is not apparent in the final achiral product. libretexts.orgyoutube.com

Table 2: Predicted Oxidation and Reduction Reactions of this compound

| Starting Material | Reagent(s) | Expected Product | Reaction Type |

| This compound | 1. O₃ 2. (CH₃)₂S | Acetaldehyde and 4,4-Dimethylpentanal | Ozonolysis (Reductive Workup) |

| This compound | m-CPBA | 2,3-Epoxy-6,6-dimethylheptane | Epoxidation |

| This compound | 1. OsO₄ 2. NaHSO₃/H₂O | 6,6-Dimethylheptane-2,3-diol | Syn-Dihydroxylation |

| This compound | H₂ / Pd-C | 2,2-Dimethylheptane | Catalytic Hydrogenation |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, NMR provides detailed information about the electronic environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectrum of 6,6-Dimethylhept-2-ene, the protons in proximity to the carbon-carbon double bond, known as alkenyl hydrogens, are characteristically found in the downfield region of the spectrum. libretexts.org This deshielding effect is a result of the magnetic field induced by the circulating π electrons of the double bond. libretexts.org The signals corresponding to the protons on the double bond (H-2 and H-3) typically appear in the range of 5.3-5.5 ppm. The multiplicity of these signals provides crucial information about the adjacent protons. For instance, the H-2 proton would be expected to appear as a doublet of quartets due to coupling with the H-3 proton and the methyl protons at C-1. Similarly, the H-3 proton would likely be a doublet of triplets, coupling with the H-2 proton and the methylene (B1212753) protons at C-4.

The protons of the methyl group attached to the double bond (C-1) would resonate further upfield, typically around 1.6-1.7 ppm, and would appear as a doublet. The signals for the methylene protons at C-4 and C-5 would be expected in the alkane region of the spectrum, around 1.2-2.1 ppm. The most upfield signal would be from the nine equivalent protons of the tert-butyl group at C-6, appearing as a sharp singlet around 0.9 ppm due to the absence of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-1 (CH₃) | ~1.6-1.7 | Doublet (d) |

| H-2 (=CH) | ~5.3-5.5 | Doublet of Quartets (dq) |

| H-3 (=CH) | ~5.3-5.5 | Doublet of Triplets (dt) |

| H-4 (CH₂) | ~1.9-2.1 | Quartet (q) |

| H-5 (CH₂) | ~1.2-1.4 | Triplet (t) |

| H-7 (3 x CH₃) | ~0.9 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. Alkenyl carbons are characteristically deshielded and appear at lower fields in the ¹³C NMR spectrum, typically in the 120-140 ppm range, making them readily distinguishable from sp³-hybridized carbons. libretexts.org In this compound, the C-2 and C-3 carbons of the double bond would be observed in this region. The remaining sp³-hybridized carbons would appear at higher fields (further upfield). The carbon of the tert-butyl group (C-6) and the carbons of the attached methyl groups (C-7) would have distinct chemical shifts, as would the methylene carbons (C-4 and C-5) and the terminal methyl carbon (C-1).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~18 |

| C-2 | ~125 |

| C-3 | ~135 |

| C-4 | ~35 |

| C-5 | ~30 |

| C-6 | ~31 |

| C-7 | ~29 |

Two-Dimensional NMR Techniques for Connectivity Analysis

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed. tib.eu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other. libretexts.orgyoutube.com For this compound, cross-peaks would be observed between H-2 and H-3, H-2 and H-1, H-3 and H-4, and H-4 and H-5, confirming the sequence of protons in the molecule.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and hydrogen atoms. libretexts.orgyoutube.com For example, a cross-peak would be seen between the signal for C-2 in the ¹³C spectrum and H-2 in the ¹H spectrum, and so on for each C-H bond. This allows for the unambiguous assignment of each carbon and its attached protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. measurlabs.com For this compound (C₉H₁₈), HRMS can measure the mass of the molecular ion with high accuracy, allowing for the confirmation of its molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. whitman.edu Upon ionization, the molecular ion of this compound can undergo various fragmentation pathways. Common fragmentations for alkanes and alkenes involve the loss of alkyl radicals. libretexts.org For this compound, characteristic fragmentation would include the loss of a methyl group (CH₃•, 15 Da) or an ethyl group (C₂H₅•, 29 Da). A particularly prominent fragmentation would be the cleavage of the bond between C-5 and C-6, which is alpha to the bulky tert-butyl group, leading to the formation of a stable tert-butyl cation ((CH₃)₃C⁺, m/z = 57). This peak is often the base peak in the spectrum of compounds containing a tert-butyl group. Other fragments corresponding to the loss of larger alkyl chains would also be observed.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the key vibrational modes are associated with the carbon-carbon double bond and the C-H bonds.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| C=C Stretch | ~1640-1680 (weak) |

| =C-H Stretch | ~3000-3100 |

| C-H Stretch (sp³) | ~2850-3000 |

| C-H Bend (alkane) | ~1350-1480 |

The C=C stretching vibration for a non-conjugated alkene typically appears in the region of 1640-1680 cm⁻¹, although it may be weak. The stretching vibrations of the C-H bonds involving the sp²-hybridized carbons of the double bond are found just above 3000 cm⁻¹. In contrast, the C-H stretching vibrations of the sp³-hybridized carbons of the alkyl chain and the tert-butyl group occur just below 3000 cm⁻¹. The various C-H bending vibrations of the alkane portions of the molecule will be observed in the 1350-1480 cm⁻¹ region.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Gas chromatography (GC) is the primary method for assessing the purity of a volatile compound like this compound and for separating it from any isomers. core.ac.uk When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture. Different isomers of dimethylheptene, such as 2,6-dimethylhept-2-ene, would have slightly different retention times on a given GC column, enabling their separation. nih.gov The choice of the stationary phase in the GC column is critical for achieving optimal separation. Non-polar columns are often used for the analysis of hydrocarbons. nist.gov By comparing the retention time of an unknown sample to that of a known standard of this compound, its presence can be confirmed. The integration of the peak area in the chromatogram provides a quantitative measure of its purity.

Gas Chromatography (GC) Methodologies for Mixture Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating components in a mixture and determining their relative concentrations. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification.

The separation of this compound and its isomers is typically achieved using capillary columns. The choice of the stationary phase is critical and is based on the polarity of the analytes. For non-polar hydrocarbons such as dimethylheptenes, non-polar stationary phases like those composed of polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1, SPB-1) are commonly employed. The elution order in such columns is primarily determined by the boiling points and, to a lesser extent, the molecular shape of the compounds.

In a study analyzing volatile organic compounds, an isomer of the target compound, 2,4-Dimethyl-1-heptene, was identified with a specific retention time, illustrating the utility of GC in distinguishing between structural isomers. The analysis was performed on a DB-35 GC column (30 m × 0.25 mm × 0.25 μm), with the following temperature program: initial temperature of 80 °C, ramped to 275 °C at 60 °C/min, then to 295 °C at 1 °C/min and held for 1 minute. The inlet temperature was 280 °C with a split ratio of 10:1 and a helium carrier gas flow rate of 1 mL/min.

To enhance the reliability of peak identification beyond simple retention time matching, Kovats retention indices (RI) are often calculated. This method normalizes retention times to those of a series of n-alkane standards run under the identical chromatographic conditions. The retention index is a more robust parameter for inter-laboratory comparisons and for identifying unknown compounds by matching against databases. The use of dual-column systems, typically a non-polar and a polar column, can provide two independent retention indices for each compound, significantly increasing the confidence in identification.

Table 1: GC and GC-MS Parameters for the Analysis of Dimethylheptene Isomers

| Parameter | Value/Description | Reference |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | General Practice |

| Column | DB-35 (30 m x 0.25 mm, 0.25 µm film thickness) | |

| Carrier Gas | Helium, 1 mL/min | |

| Inlet Temperature | 280 °C | |

| Split Ratio | 10:1 | |

| Oven Program | 80°C, then 60°C/min to 275°C, then 1°C/min to 295°C (1 min hold) | |

| Analyte | 2,4-Dimethyl-1-heptene | |

| Retention Time | 3.23 min |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of compounds that are non-volatile or thermally labile. While less common than GC for the analysis of simple alkenes, HPLC plays a crucial role in the separation of isomers, particularly when their boiling points are very similar, making GC separation challenging.

The separation of alkene isomers, including positional and geometric (cis/trans) isomers, by HPLC often relies on exploiting subtle differences in their polarity and shape. For non-polar compounds like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase (e.g., mixtures of acetonitrile, methanol, and water).

The separation of geometric isomers of olefins has been successfully achieved using C18 columns. The mobile phase composition is a critical parameter to optimize. For instance, the addition of short-chain alkenes to the mobile phase has been shown to improve the resolution of cis and trans isomers. In one patented method, a mobile phase consisting of phosphoric acid, water, methanol, and 2-hexanol (B165339) was used to separate olefinic isomers on a C18 column. google.com

For positional isomers, specialized stationary phases can offer enhanced selectivity. Columns with polar-embedded groups or those based on novel materials like metal-organic frameworks (MOFs) have demonstrated superior performance in separating structurally similar compounds. The choice of the stationary phase and the optimization of the mobile phase composition are key to achieving baseline separation of isomers like the various dimethylheptenes.

Table 2: General HPLC Parameters for Alkene Isomer Separation

| Parameter | Value/Description | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | General Practice |

| Stationary Phase | C18 (Octadecyl-silica) | google.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures. May include additives like short-chain alkenes or acids to improve resolution. | google.com |

| Detector | UV Detector (for compounds with chromophores) or Refractive Index (RI) Detector (for universal detection of non-absorbing compounds) | General Practice |

| Application | Separation of positional and geometric (cis/trans) isomers of alkenes. | google.com |

Theoretical and Computational Chemistry of 6,6 Dimethylhept 2 Ene

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and conformational isomers of 6,6-Dimethylhept-2-ene. These calculations, typically initiated with methods like Hartree-Fock or semi-empirical methods followed by more sophisticated approaches, provide a foundational view of the molecule's orbitals and energy levels.

The electronic structure of this compound is characterized by the presence of a carbon-carbon double bond (C=C), which creates a region of high electron density. The highest occupied molecular orbital (HOMO) is expected to be the π-orbital of this double bond, making it the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would correspond to the antibonding π*-orbital. The energy difference between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity.

Conformational analysis of this compound reveals several possible spatial arrangements of its atoms due to rotation around its single bonds. The presence of a bulky tert-butyl group at the 6-position significantly influences the conformational landscape, creating steric hindrance that favors certain conformations over others. The two main isomers around the double bond are the (E)- and (Z)-isomers. Computational methods can predict the relative energies of these conformers, with the (E)-isomer generally being more stable due to reduced steric strain.

Illustrative Calculated Properties for this compound:

| Property | (E)-6,6-Dimethylhept-2-ene (Illustrative) | (Z)-6,6-Dimethylhept-2-ene (Illustrative) |

| Relative Energy (kcal/mol) | 0.00 | +1.2 |

| Dipole Moment (Debye) | ~0.3 | ~0.4 |

| HOMO Energy (eV) | -9.5 | -9.6 |

| LUMO Energy (eV) | +1.5 | +1.4 |

| HOMO-LUMO Gap (eV) | 11.0 | 11.0 |

Density Functional Theory (DFT) Studies on Reactivity and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the reactivity of this compound. DFT calculations can map out the potential energy surface for reactions, helping to identify transition states and determine activation energies. nih.gov

For this compound, DFT studies would likely focus on reactions involving the C=C double bond, such as electrophilic additions (e.g., hydrohalogenation, hydration) and cycloadditions. The theory can predict the regioselectivity of these reactions, which for this molecule would be governed by Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond (C3).

The calculation of transition state geometries and their corresponding energies provides quantitative predictions of reaction rates. For instance, in the hydrobromination of this compound, DFT could elucidate the structure of the carbocation intermediate and the transition states leading to its formation and subsequent reaction with the bromide ion. The bulky tert-butyl group, while distant from the reaction center, can exert long-range steric and electronic effects that may influence the stability of transition states.

Illustrative DFT-Calculated Activation Energies for Electrophilic Addition to (E)-6,6-Dimethylhept-2-ene:

| Reaction | Transition State | Activation Energy (kcal/mol) (Illustrative) |

| Hydrobromination | Formation of Carbocation | ~10-15 |

| Acid-Catalyzed Hydration | Protonation of Alkene | ~15-20 |

Note: The data in this table is illustrative and based on general knowledge of alkene reactivity and DFT calculations on similar systems.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to explore the conformational space of this compound over time. By simulating the motion of atoms based on a force field, MD provides a dynamic picture of the molecule's flexibility and the transitions between different conformations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting the spectroscopic properties of this compound, which can then be compared with experimental spectra for structure verification.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. These calculations would predict distinct signals for the vinylic, allylic, and tert-butyl protons and carbons, aiding in the assignment of experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be computed. These calculations would show characteristic peaks for the C=C stretch (around 1650 cm⁻¹), C-H stretches of the double bond (around 3020 cm⁻¹), and various bending and stretching modes of the alkyl portions of the molecule. scirp.org

Illustrative Predicted Spectroscopic Data for (E)-6,6-Dimethylhept-2-ene:

| Spectroscopy Type | Key Feature | Predicted Value (Illustrative) |

| ¹³C NMR | C2 | ~125 ppm |

| ¹³C NMR | C3 | ~135 ppm |

| ¹H NMR | H2/H3 (vinylic) | ~5.4-5.6 ppm |

| IR | C=C Stretch | ~1655 cm⁻¹ |

Note: The data in this table is illustrative and based on typical spectroscopic values for similar alkenes.

Applications in Complex Organic Molecule Synthesis

Role as a Key Synthetic Building Block

Addition Reactions: Halogenation, hydrohalogenation, hydration, and epoxidation to introduce new functional groups.

Oxidative Cleavage: Ozonolysis or permanganate oxidation to break the double bond and form smaller carbonyl-containing fragments.

Metathesis Reactions: To form new carbon-carbon double bonds with other alkenes.

Hydroformylation: To introduce an aldehyde group.

The bulky tert-butyl group at the opposing end of the molecule could potentially offer steric influence in certain reactions, directing the approach of reagents. However, specific, documented examples of 6,6-Dimethylhept-2-ene being used as a key building block in the synthesis of more complex molecules are not detailed in the available literature.

Intermediates in Medicinal Chemistry Scaffolds (e.g., Polyene Natural Products)

Polyene natural products are a class of compounds characterized by multiple conjugated double bonds. They are often of interest in medicinal chemistry due to their biological activities. The synthesis of these molecules frequently involves the coupling of smaller, functionalized building blocks.

While the heptene backbone of this compound could theoretically be incorporated into a larger polyene structure, there is no specific evidence in the reviewed literature to suggest its use in the synthesis of polyene natural products or other medicinal chemistry scaffolds. The synthesis of such complex molecules typically relies on more functionalized and stereochemically defined building blocks to control the geometry of the resulting polyene chain.

A related compound, (2E)-6,6-dimethylhept-2-en-4-yn-1-yl moiety, is a key component of the antifungal drug Terbinafine (B446). This highlights the potential utility of the 6,6-dimethylheptane skeleton in medicinal chemistry. However, this is a distinct molecule from this compound and its synthesis follows a different pathway.

Development of Specialized Reagents from this compound Derivatives

The transformation of a simple alkene like this compound into a specialized reagent would involve its chemical modification to introduce specific functionalities. For instance, epoxidation followed by ring-opening could lead to functionalized alcohols. Alternatively, allylic functionalization could introduce reactive groups adjacent to the double bond.

Despite these theoretical possibilities, there is a lack of published research detailing the development of specialized reagents derived from this compound. The scientific literature on reagent development tends to focus on molecules with more complex or unique electronic and steric properties that enable specific and highly selective transformations.

Isomerism and Stereochemical Considerations in 6,6 Dimethylhept 2 Ene Chemistry

Geometric Isomerism (E/Z Isomerism) of the Alkene Moiety

The presence of a carbon-carbon double bond at the C2 position in 6,6-dimethylhept-2-ene restricts rotation, leading to the formation of geometric isomers. These isomers are designated using the E/Z notation, which is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. chemguide.co.ukchemguide.co.uk

For this compound, the substituents on the double bond are as follows:

At the C2 carbon: A hydrogen atom (-H) and a methyl group (-CH₃).

At the C3 carbon: A hydrogen atom (-H) and a (3,3-dimethylbutyl) group (-CH₂CH₂C(CH₃)₃).

According to the CIP rules, priority is assigned based on the atomic number of the atoms directly attached to the double bond carbons. maricopa.edu

At C2, the methyl group (C, atomic number 6) has a higher priority than the hydrogen atom (H, atomic number 1).

At C3, the (3,3-dimethylbutyl) group (attached via a carbon) has a higher priority than the hydrogen atom.

This leads to two possible geometric isomers:

(E)-6,6-Dimethylhept-2-ene: The two higher-priority groups (the methyl group at C2 and the (3,3-dimethylbutyl) group at C3) are on opposite sides of the double bond. The 'E' designation comes from the German word entgegen, meaning opposite. chemguide.co.uk

(Z)-6,6-Dimethylhept-2-ene: The two higher-priority groups are on the same side of the double bond. nih.gov The 'Z' designation comes from the German word zusammen, meaning together. maricopa.edu

Table 1: Geometric Isomers of this compound

| Isomer Name | Structure | Priority Group Alignment |

|---|---|---|

| (E)-6,6-dimethylhept-2-ene |  |

Opposite sides |

Stereochemical Control in Reactions Leading to this compound Derivatives

The synthesis of a specific geometric isomer of this compound or its derivatives requires careful selection of reagents and reaction conditions to control the stereochemical outcome. A primary method for achieving such control is through the stereoselective reduction of an alkyne precursor, 6,6-dimethylhept-2-yne. nih.gov The geometry of the resulting alkene is dictated by the mechanism of the reduction.

Synthesis of the (Z)-Isomer: Catalytic hydrogenation of 6,6-dimethylhept-2-yne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond. This process exclusively yields the cis-alkene, which corresponds to (Z)-6,6-dimethylhept-2-ene. nih.gov

Synthesis of the (E)-Isomer: The reduction of 6,6-dimethylhept-2-yne using sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) proceeds via an anti-addition mechanism. This reaction produces the trans-alkene, (E)-6,6-dimethylhept-2-ene, with high selectivity.

Table 2: Stereoselective Synthesis of this compound Isomers from 6,6-Dimethylhept-2-yne

| Target Isomer | Reagents | Mechanism Type |

|---|---|---|

| (Z)-6,6-dimethylhept-2-ene | H₂, Lindlar's Catalyst | Syn-addition |

Methods for Isomer Separation and Purification

When a reaction produces a mixture of (E) and (Z) isomers, their separation is necessary to obtain a stereochemically pure compound. The methods employed exploit the subtle differences in their physical properties that arise from their different shapes.

Fractional Distillation: The (E) and (Z) isomers of an alkene have different boiling points due to variations in their molecular shape and intermolecular forces. The more linear (E)-isomer typically packs more efficiently, leading to stronger van der Waals forces and a slightly higher boiling point than the U-shaped (Z)-isomer. If the boiling point difference is significant, fractional distillation can be an effective separation technique on a large scale. The purification of related alkanes has been achieved through careful fractionation. nist.gov

Gas Chromatography (GC): On an analytical or preparative scale, gas chromatography is a powerful tool for separating volatile isomers. The isomers exhibit different retention times as they interact with the stationary phase of the GC column, allowing for their separation and quantification.

Argentation Chromatography: This is a specialized form of column chromatography that uses a stationary phase (typically silica (B1680970) gel) impregnated with silver salts (e.g., silver nitrate). The silver ions form weak π-complexes with the double bond of the alkene. The stability of this complex is sensitive to steric hindrance. The less-hindered double bond of the (E)-isomer typically forms a stronger complex and is retained on the column longer than the more sterically hindered (Z)-isomer, enabling their separation.

Table 3: Separation Techniques for Alkene Geometric Isomers

| Method | Principle of Separation | Typical Scale |

|---|---|---|

| Fractional Distillation | Difference in boiling points | Large (Industrial/Pilot) |

| Gas Chromatography | Differential partitioning between mobile and stationary phases | Small to Medium (Analytical/Preparative) |

Influence of Stereochemistry on Reaction Kinetics and Selectivity

The geometric configuration of the double bond in (E)- and (Z)-6,6-dimethylhept-2-ene has a significant impact on the rates and outcomes of subsequent reactions. Stereochemistry can influence reaction kinetics by factors as high as 1.6 to 3.5, as seen in studies of other small hydrocarbons. osti.gov This influence stems from the different steric environments presented by the two isomers.

Reaction Kinetics: The rate of a reaction is determined by its activation energy. For reactions involving the double bond, such as epoxidation or hydroboration, the reagent must approach the π-system. The substituents around the double bond can sterically hinder this approach. In the (Z)-isomer, the bulky alkyl groups are on the same side, creating a more crowded face of the double bond compared to the (E)-isomer. Consequently, a reagent's approach to the (Z)-isomer may involve a higher-energy transition state, leading to a slower reaction rate compared to the more accessible (E)-isomer.

Reaction Selectivity: When a reaction creates a new stereocenter, the existing stereochemistry of the alkene can direct the formation of a specific product diastereomer. For instance, in an asymmetric dihydroxylation reaction, the facial selectivity of the reagent's attack will be different for the (E) and (Z) isomers. The (E)-isomer will lead to one pair of enantiomeric products, while the (Z)-isomer will lead to a different, diastereomeric pair of enantiomers. This control is crucial in multistep syntheses where maintaining stereochemical integrity is paramount.

Table 4: Hypothetical Influence of Isomer Geometry on Reaction Parameters

| Reaction Type | Isomer | Expected Relative Rate | Rationale |

|---|---|---|---|

| Epoxidation (e.g., with m-CPBA) | (E)-6,6-dimethylhept-2-ene | Faster | Less steric hindrance for reagent approach to the double bond. |

Environmental Fate and Degradation Pathways of 6,6 Dimethylhept 2 Ene

Biotransformation Pathways in Environmental Matrices

When released into soil or water, 6,6-dimethylhept-2-ene is subject to microbial degradation. As a hydrocarbon, it can serve as a carbon and energy source for various microorganisms. nih.govnih.gov The presence of the double bond in alkenes makes them generally more susceptible to microbial attack than their corresponding alkanes. nih.gov

The primary mechanism for the aerobic biodegradation of alkenes often involves the oxidation of the double bond. This can be initiated by monooxygenase enzymes, which can lead to the formation of an epoxide. This epoxide can then be hydrolyzed by an epoxide hydrolase to a diol, which can be further metabolized. Another pathway involves the oxidation of a terminal methyl group to a primary alcohol, followed by oxidation to an aldehyde and a carboxylic acid, which can then enter central metabolic pathways like beta-oxidation.

While specific studies on the biotransformation of this compound are scarce, research on the biodegradation of gasoline components, which include a complex mixture of hydrocarbons, indicates that branched alkenes can be degraded, although potentially at a slower rate than their linear counterparts. rsc.org The presence of quaternary carbon atoms, such as the one in the tert-butyl group of this compound, can sometimes hinder biodegradation.

In anaerobic environments, the biodegradation of alkenes is also possible, though it is generally a slower process and the metabolic pathways are less well understood than aerobic pathways. Anaerobic degradation can occur via addition of water to the double bond or by other reductive processes, often coupled to the reduction of nitrate, sulfate, or iron(III).

Volatility and Dispersion Characteristics as a Volatile Organic Compound (VOC)

With a molecular formula of C₉H₁₈ and a relatively low molecular weight, this compound is classified as a volatile organic compound (VOC). nih.govnih.gov Its volatility is a key property governing its environmental distribution. A high vapor pressure and low boiling point mean that it will readily evaporate from contaminated soil and water surfaces and partition into the atmosphere.

As a component of gasoline or other fuel mixtures, its release into the environment can occur through evaporation during storage, transport, and refueling, as well as from incomplete combustion in engines. e3s-conferences.orgresearchgate.net Once in the atmosphere, its dispersion is governed by meteorological factors such as wind speed and direction, atmospheric stability, and temperature.

The relatively low water solubility of alkenes like this compound means that in aquatic systems, a significant fraction will remain at the surface or be adsorbed to organic matter in sediment, with a smaller portion being truly dissolved. Its calculated LogP (octanol-water partition coefficient) of 3.8 suggests a tendency to bioaccumulate in fatty tissues of organisms. nih.gov

Table 2: Physical and Chemical Properties of this compound Relevant to its Environmental Fate

| Property | Value | Significance |

| Molecular Formula | C₉H₁₈ | nih.govnih.gov |

| Molecular Weight | 126.24 g/mol | Influences volatility and diffusion rates. nih.govnih.gov |

| Boiling Point | Estimated ~135-145 °C | Indicates its volatility. |

| Vapor Pressure | Estimated >1 kPa at 25 °C | High volatility, exists as a gas in the atmosphere. |

| Water Solubility | Estimated low mg/L range | Limited partitioning into aqueous phase. |

| LogP (Octanol-Water Partition Coefficient) | 3.8 | nih.gov |

Note: Some values are estimated based on its structure and data for similar compounds due to a lack of direct experimental data.

Methodologies for Environmental Monitoring and Analysis

The detection and quantification of this compound in environmental samples like air, water, and soil typically rely on chromatographic techniques, often coupled with mass spectrometry.

For air monitoring, whole air samples can be collected in summa canisters and subsequently analyzed in the laboratory. Alternatively, active sampling methods involving drawing air through a sorbent tube (e.g., containing Tenax or activated carbon) to trap the VOCs can be used. The trapped compounds are then thermally desorbed or solvent extracted and analyzed. Gas chromatography with flame ionization detection (GC-FID) is a robust method for quantifying hydrocarbons, while gas chromatography-mass spectrometry (GC-MS) provides more definitive identification based on the mass spectrum of the compound. researchgate.net

In water and soil samples, purge-and-trap or headspace analysis is commonly employed to extract the volatile this compound from the matrix. The extracted vapor is then introduced into a GC system for separation and detection.

Given that the atmospheric degradation of this compound is expected to produce carbonyl compounds, monitoring for these degradation products can also be an indirect way of assessing its atmospheric impact. The standard method for analyzing carbonyls in the air involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by analysis of the resulting hydrazones using high-performance liquid chromatography (HPLC) with UV detection. researchgate.netmdpi.com

Table 3: Common Analytical Techniques for Monitoring this compound and Related Compounds

| Analytical Technique | Sample Matrix | Principle |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Air, Water, Soil | Separates volatile compounds based on their boiling points and interactions with a stationary phase, with a detector that responds to combustible carbon compounds. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | Separates compounds as in GC, but with a mass spectrometer for detection, providing structural information for identification. |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Air (for degradation products) | Used for the analysis of less volatile or thermally labile compounds, such as the DNPH derivatives of carbonyls. researchgate.netmdpi.com |

| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Air | An online technique for real-time monitoring of VOCs, capable of providing high time resolution data. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.